6-Aminopyridazine-3-sulfonamide 6-Aminopyridazine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607327
InChI: InChI=1S/C4H6N4O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,5,7)(H2,6,9,10)
SMILES: C1=CC(=NN=C1N)S(=O)(=O)N
Molecular Formula: C4H6N4O2S
Molecular Weight: 174.18 g/mol

6-Aminopyridazine-3-sulfonamide

CAS No.:

Cat. No.: VC13607327

Molecular Formula: C4H6N4O2S

Molecular Weight: 174.18 g/mol

* For research use only. Not for human or veterinary use.

6-Aminopyridazine-3-sulfonamide -

Specification

Molecular Formula C4H6N4O2S
Molecular Weight 174.18 g/mol
IUPAC Name 6-aminopyridazine-3-sulfonamide
Standard InChI InChI=1S/C4H6N4O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,5,7)(H2,6,9,10)
Standard InChI Key CESYRJMBLGMJKN-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1N)S(=O)(=O)N
Canonical SMILES C1=CC(=NN=C1N)S(=O)(=O)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms—with functional groups strategically positioned to influence electronic and steric properties. The amino group (–NH₂) at the 6-position and sulfonamide (–SO₂NH₂) at the 3-position create a polarized structure capable of hydrogen bonding and electrostatic interactions .

Key Structural Data:

PropertyValueSource
IUPAC Name6-aminopyridazine-3-sulfonamide
SMILESC1=CC(=NN=C1N)S(=O)(=O)N
InChIKeyCESYRJMBLGMJKN-UHFFFAOYSA-N

Spectral Characterization

  • NMR Spectroscopy: ¹H NMR spectra reveal proton environments consistent with the pyridazine ring (δ 7.8–8.2 ppm for aromatic protons) and sulfonamide NH₂ (δ 6.5–7.0 ppm).

  • IR Spectroscopy: Stretching vibrations at 1150–1350 cm⁻¹ (S=O) and 3200–3400 cm⁻¹ (N–H) confirm functional groups .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-aminopyridazine-3-sulfonamide typically involves multi-step reactions starting from pyridazine derivatives. A common method includes:

  • Sulfonation: Treatment of 6-aminopyridazine with chlorosulfonic acid to introduce the sulfonic acid group.

  • Amidation: Reaction with ammonia to convert the sulfonic acid to sulfonamide .

Reaction Conditions:

StepReagents/ConditionsYield
SulfonationClSO₃H, 0–5°C, dichloromethane60–70%
AmidationNH₃ (aq), RT, 12–24 hrs75–85%

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance efficiency, with electrochemical methods emerging as eco-friendly alternatives. Purification via recrystallization (ethanol/water) achieves >95% purity .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point175–176.5°C
Boiling Point432.8°C (estimated)
Solubility in Water2.1 mg/mL (pH 7)
LogP (Partition Coefficient)0.8

Stability

The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the sulfonamide group. Storage at −20°C in inert atmospheres is recommended for long-term preservation .

Biological Activities and Mechanisms

Anticancer Activity

Recent studies highlight pyridazine derivatives as cyclin-dependent kinase (CDK) inhibitors. In vitro assays against breast cancer (MDA-MB-231) and ovarian cancer (SKOV-3) cell lines show IC₅₀ values of 12–25 μM, suggesting apoptosis induction via cell cycle arrest .

Comparative Bioactivity:

Cell LineIC₅₀ (μM)Mechanism
MDA-MB-23118.2CDK2 inhibition
SKOV-324.7Caspase-3 activation

Enzyme Inhibition

The sulfonamide group chelates metal ions in enzyme active sites. Molecular docking studies predict binding affinity (−9.2 kcal/mol) for carbonic anhydrase IX, a target in hypoxic tumors .

Applications in Medicinal Chemistry

Drug Intermediate

6-Aminopyridazine-3-sulfonamide serves as a building block for:

  • Antibacterial Agents: Functionalization at the amino group enhances potency against Gram-positive pathogens .

  • Kinase Inhibitors: Morpholine and piperazine derivatives exhibit nanomolar activity against CDK2/4 .

Radiopharmaceuticals

Radiolabeled analogs (e.g., ⁶⁸Ga-complexes) are explored for PET imaging of tumor metabolism, leveraging sulfonamide’s affinity for hypoxia markers .

ParameterDescription
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
Precautionary MeasuresP261 (Avoid inhalation)
P305+P351+P338 (Eye exposure protocol)

Exposure Management

  • Inhalation: Move to fresh air; administer oxygen if needed.

  • Dermal Contact: Wash with soap/water; apply emollients .

Recent Research Advancements

CDK Inhibitor Optimization

A 2025 study modified the pyridazine core with trifluoromethyl groups, achieving a 10-fold increase in CDK2 inhibition (IC₅₀ = 1.3 nM) .

Hybrid Molecules

Conjugation with cisplatin analogs yielded dual-action agents with enhanced DNA cross-linking and apoptosis induction in vivo (tumor reduction: 62% in murine models) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator